7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Description
The compound 7-[(4-fluorophenyl)methyl]-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-dione derivative with a molecular formula of C₁₇H₁₈FN₅O₃ and a molecular weight of 359.361 g/mol . Its structure features a purine core substituted at the 7-position with a 4-fluorobenzyl group, at the 3-position with a methyl group, and at the 8-position with a morpholinylmethyl moiety.
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O3/c1-22-16-15(17(25)21-18(22)26)24(10-12-2-4-13(19)5-3-12)14(20-16)11-23-6-8-27-9-7-23/h2-5H,6-11H2,1H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJJJPAQODXOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the purine core.
Attachment of the Morpholinylmethyl Group: This step can be carried out using reductive amination or other suitable methods to introduce the morpholinylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halides, acids, or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Potential
Research has indicated that purine derivatives can exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation. For instance, compounds similar to this one have been studied for their ability to inhibit PI3Kδ , an important enzyme in cancer signaling pathways. The introduction of fluorine enhances binding affinity and selectivity towards the target enzyme, which could lead to reduced side effects compared to traditional chemotherapeutics .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar purine derivatives have shown effectiveness against various bacterial strains by disrupting DNA synthesis or function. Studies suggest that modifications to the purine structure can lead to enhanced antibacterial activity against resistant strains .
Neurological Applications
Given the morpholine component, there is potential for neuropharmacological applications. Morpholine derivatives have been explored for their effects on neurotransmitter systems and could be developed into treatments for neurological disorders such as anxiety or depression .
Case Study 1: Inhibition of PI3Kδ
In a study published in Nature Communications, researchers synthesized several fluorinated purine derivatives, including this compound, and evaluated their inhibitory effects on PI3Kδ. The results demonstrated a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls. This suggests potential as a targeted cancer therapy .
Case Study 2: Antimicrobial Efficacy
A study conducted at a pharmaceutical research institute investigated the antimicrobial efficacy of various purine derivatives against clinical isolates of resistant bacteria. Results indicated that compounds with similar structures to 7-[(4-Fluorophenyl)methyl]-3-Methyl-8-[(Morpholin-4-yl)methyl]-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione exhibited promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
Case Study 3: Neuropharmacological Effects
Research exploring the effects of morpholine-containing compounds on anxiety models in rodents showed that derivatives similar to this compound reduced anxiety-like behaviors significantly when administered at specific dosages. This indicates potential for development as an anxiolytic agent .
Mechanism of Action
The mechanism of action of 7-[(4-FLUOROPHENYL)METHYL]-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-(4-Fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione
- Molecular Formula : C₁₉H₂₂FN₅O₃
- Molecular Weight : 395.42 g/mol
- Key Difference : Addition of a methyl group at the 1-position of the purine ring.
8-[(4-Fluorophenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Molecular Formula : C₁₃H₁₂FN₅O₂
- Molecular Weight : 289.27 g/mol
- Key Difference: Replacement of the morpholinylmethyl group at the 8-position with a 4-fluorophenylamino moiety.
- Implications: The amino group introduces hydrogen-bond donor capability, which could enhance binding to polar targets but may reduce solubility compared to the morpholine-containing analogue .
Analogues with Heterocyclic Core Modifications
3-ME-7(4-ME-BENZYL)-8-((2-(4-morpholinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione
7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione
- Molecular Formula: Not explicitly provided (estimated C₂₅H₂₈N₅O₅).
- Key Difference : Replacement of the 4-fluorobenzyl group with a bulky naphthyloxypropyl chain.
- Implications : Increased steric bulk may hinder membrane permeability but improve selectivity for hydrophobic binding pockets .
Pharmacologically Relevant Fluorophenyl-Containing Compounds
Calcium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate
- Molecular Formula : Ca(C₂₂H₂₇FN₃O₆S)₂
- Molecular Weight : 1001.14 g/mol
- Key Difference: Pyrimidine core instead of purine, with a heptenoic acid side chain.
- Implications: Demonstrates the role of fluorophenyl groups in enhancing lipophilicity and target affinity, even in non-purine scaffolds .
Comparative Data Table
Biological Activity
The compound 7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and safety profiles based on recent research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 303.29 g/mol. The structure features a purine core modified with a fluorophenyl and morpholinyl substituents, which are critical for its biological activity.
Pharmacological Effects
- Anti-inflammatory Activity : Recent studies indicate that derivatives of purine compounds exhibit significant anti-inflammatory properties. For instance, related compounds have shown comparable efficacy to indomethacin in inhibiting COX enzymes, particularly COX-2, which is crucial for the inflammatory response .
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. In vitro studies demonstrated that it effectively reduces the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 cells, suggesting a mechanism for its anti-inflammatory effects .
- Cytotoxicity and Antitumor Potential : Preliminary assessments indicate that certain derivatives of this purine compound may exhibit cytotoxic effects against cancer cell lines. The structure's modifications can enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Structure-Activity Relationships (SAR)
The introduction of electron-withdrawing groups, such as fluorine in the para position of the phenyl ring, significantly enhances the biological activity of these compounds. SAR studies have shown that modifications at specific positions on the purine ring can lead to improved potency and selectivity for target enzymes .
Acute Toxicity Studies
Acute toxicity studies conducted on animal models (e.g., white rats) have established that the LD50 values for similar purine derivatives range from 536 to 1403 mg/kg, categorizing them as low-toxicity compounds (Class IV) . This suggests a favorable safety profile for potential therapeutic use.
Case Studies
- Case Study 1 : A study involving a series of purine derivatives demonstrated that compounds structurally similar to this compound exhibited significant anti-inflammatory effects in animal models when administered at varying doses.
- Case Study 2 : Another investigation focused on the cytotoxic effects of this compound on specific cancer cell lines. Results indicated that certain modifications increased the selectivity towards cancer cells while reducing adverse effects on normal cells.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step functionalization of the purine-dione core. Key steps include:
- Fluorophenyl substitution : Metal-free fluorination under mild conditions (e.g., β-CF3 aryl ketone precursors) to achieve high yields (~75–90%) .
- Morpholine-methyl incorporation : Alkylation reactions using morpholine derivatives under controlled temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) to ensure regioselectivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) combined with recrystallization to achieve >95% purity .
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
Use a combination of:
- NMR spectroscopy : Compare , , and NMR shifts with computational predictions (e.g., density functional theory) to validate substituent positions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula by matching observed and calculated [M+H] values (e.g., ±0.001 Da tolerance) .
- Melting point analysis : Cross-check experimental values with literature to detect impurities .
Advanced Research Questions
Q. How do conformational changes in the morpholine and fluorophenyl groups affect biological activity?
- X-ray crystallography : Resolve crystal structures to analyze bond angles and torsional strain (e.g., morpholine’s chair conformation vs. boat conformation) .
- Molecular dynamics simulations : Model interactions with target proteins (e.g., kinases) to identify steric clashes or hydrogen-bonding patterns influenced by substituent flexibility .
- Structure-activity relationship (SAR) studies : Compare bioactivity of analogs with varied substituents (e.g., 4-methoxybenzyl vs. morpholinylmethyl) .
Q. What strategies resolve contradictory NMR data between synthetic batches?
- Dynamic NMR (DNMR) : Detect slow conformational equilibria (e.g., hindered rotation of the fluorophenyl group) by varying temperature (e.g., 25–100°C) .
- Isotopic labeling : Introduce - or -labels to simplify spectral overlap in crowded regions (e.g., purine ring protons) .
- Paramagnetic relaxation enhancement (PRE) : Use spin-labeled analogs to study transient interactions causing signal broadening .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- ADMET profiling : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- Docking studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- Solubility prediction : Apply COSMO-RS theory to model aqueous solubility based on morpholine’s polarity and fluorophenyl’s hydrophobicity .
Methodological Challenges and Solutions
Q. What experimental designs mitigate low yields during morpholine-methyl functionalization?
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .
- Reaction monitoring : Use in situ IR spectroscopy to track intermediate formation and optimize reaction time (e.g., 8–12 hours) .
- Protecting group strategies : Temporarily block reactive sites (e.g., purine N-9) with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
Q. How can researchers validate the compound’s stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
